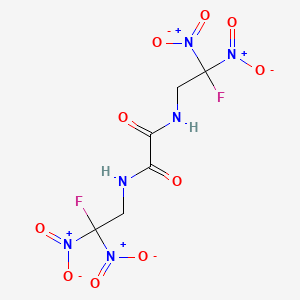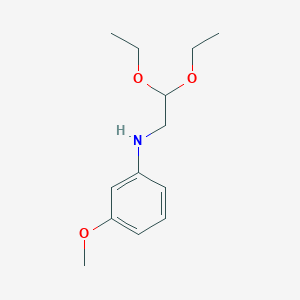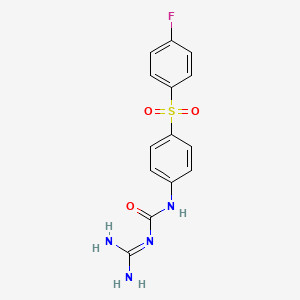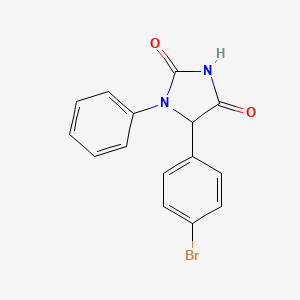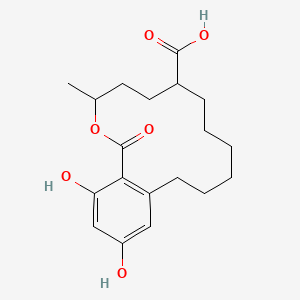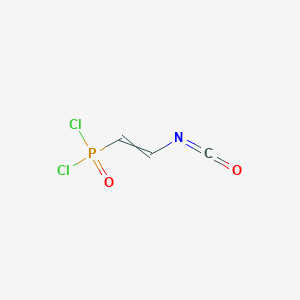
(2-Isocyanatoethenyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isocyanatoethenyl)phosphonic dichloride is a chemical compound with the molecular formula C3H2Cl2NO2P. It contains 11 atoms: 2 hydrogen atoms, 3 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, 1 phosphorus atom, and 2 chlorine atoms . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of (2-Isocyanatoethenyl)phosphonic dichloride involves specific reaction conditions and reagents. One common method includes the reaction of mono-alkyl or mono-benzyl-substituted phosphonic dichloride with pyrethrolone, followed by the addition of p-nitrophenol . This process requires precise control of temperature and reaction time to ensure the desired product is obtained.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of the compound.
Analyse Chemischer Reaktionen
(2-Isocyanatoethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Addition: The compound can undergo addition reactions, particularly with nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-Isocyanatoethenyl)phosphonic dichloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (2-Isocyanatoethenyl)phosphonic dichloride involves its interaction with specific molecular targets. The compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the isocyanate and phosphonic dichloride functional groups, which are highly reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
(2-Isocyanatoethenyl)phosphonic dichloride can be compared with other similar compounds, such as:
Phosphonic dichloride, (2,2-dichloro-1-isocyanatoethenyl): This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
H-Phosphonates: These compounds contain a characteristic H–P=O structural motif and exhibit different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
33795-30-1 |
|---|---|
Molekularformel |
C3H2Cl2NO2P |
Molekulargewicht |
185.93 g/mol |
IUPAC-Name |
1-dichlorophosphoryl-2-isocyanatoethene |
InChI |
InChI=1S/C3H2Cl2NO2P/c4-9(5,8)2-1-6-3-7/h1-2H |
InChI-Schlüssel |
RNYLEZGFOWSWLW-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CP(=O)(Cl)Cl)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


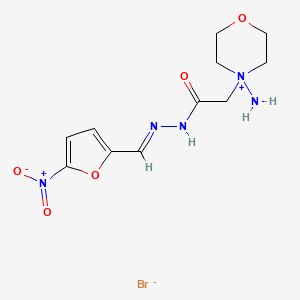
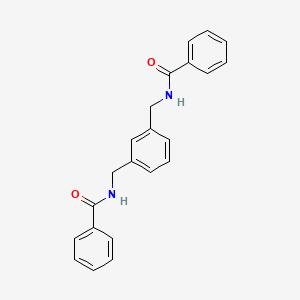
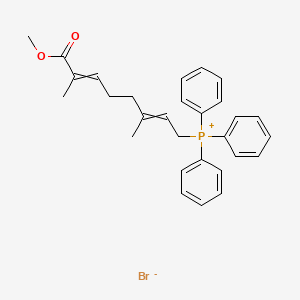
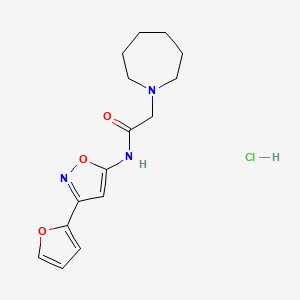
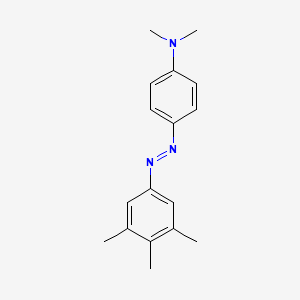
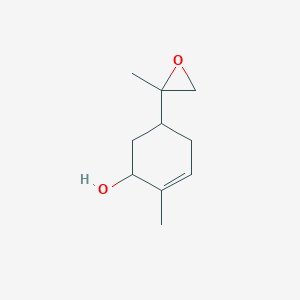
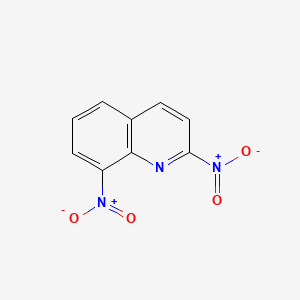
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
